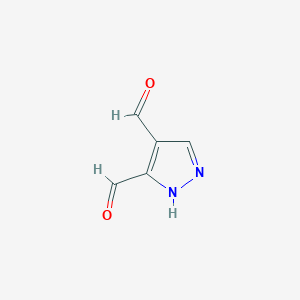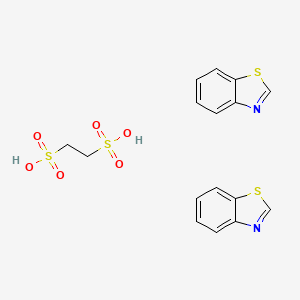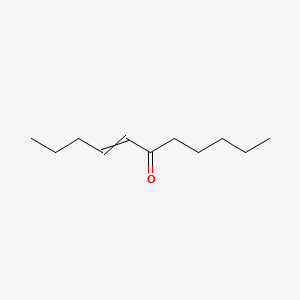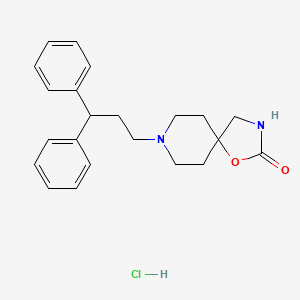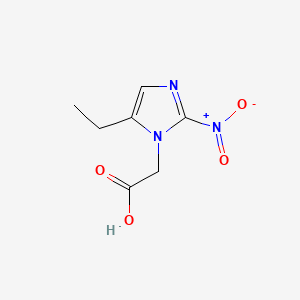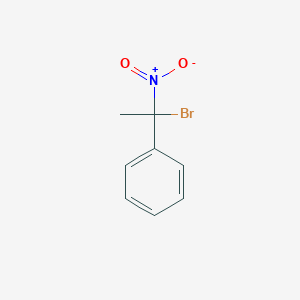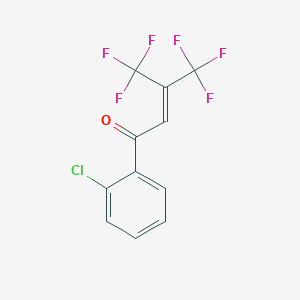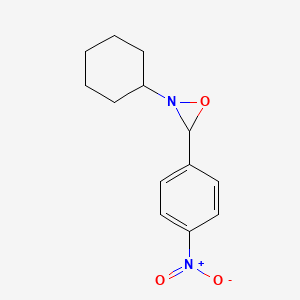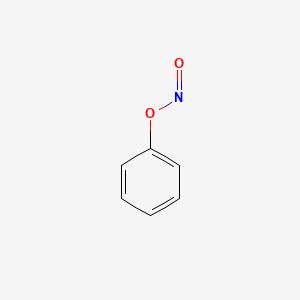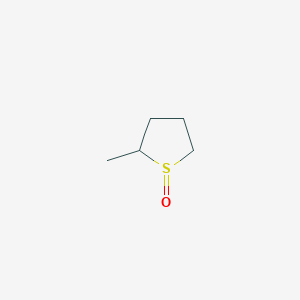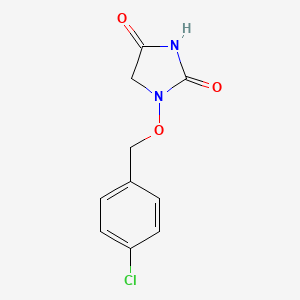
HYDANTOIN, 1-((p-CHLOROBENZYL)OXY)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydantoin, 1-((p-chlorobenzyl)oxy)- is a derivative of hydantoin, a heterocyclic organic compound. This compound is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the p-chlorobenzyl group enhances its chemical properties, making it a valuable compound for research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydantoin, 1-((p-chlorobenzyl)oxy)- can be synthesized through several methods. One common approach involves the reaction of hydantoin with p-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Hydantoin, 1-((p-chlorobenzyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The p-chlorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted hydantoin derivatives.
Wissenschaftliche Forschungsanwendungen
Hydantoin, 1-((p-chlorobenzyl)oxy)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticonvulsant and anti-inflammatory activities.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of hydantoin, 1-((p-chlorobenzyl)oxy)- involves its interaction with specific molecular targets. For instance, in its antiviral activity, the compound inhibits viral RNA synthesis and subgenomic replication. At higher concentrations, it predominantly inhibits RNA synthesis, while at lower concentrations, it affects viral morphogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenytoin: An anticonvulsant drug with a similar hydantoin structure.
Dantrolene: A muscle relaxant used to treat malignant hyperthermia.
Imiprothrin: A pyrethroid insecticide containing the hydantoin group.
Uniqueness
This structural modification allows for a broader range of chemical reactions and biological activities compared to other hydantoin derivatives .
Eigenschaften
CAS-Nummer |
31142-90-2 |
|---|---|
Molekularformel |
C10H9ClN2O3 |
Molekulargewicht |
240.64 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)methoxy]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H9ClN2O3/c11-8-3-1-7(2-4-8)6-16-13-5-9(14)12-10(13)15/h1-4H,5-6H2,(H,12,14,15) |
InChI-Schlüssel |
DOQIWRIDEMRJOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC(=O)N1OCC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


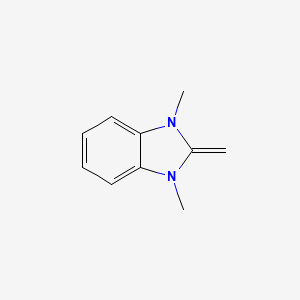
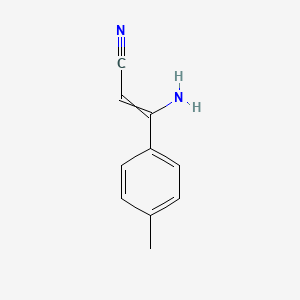
![N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14694279.png)
![3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694282.png)
